![molecular formula C27H20N6O B3271028 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea CAS No. 53859-71-5](/img/structure/B3271028.png)
1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea
Vue d'ensemble
Description
1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea is a useful research compound. Its molecular formula is C27H20N6O and its molecular weight is 444.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article focuses on its synthesis, biological properties, and potential therapeutic applications, supported by various research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(1H-benzimidazol-2-yl)aniline with appropriate isocyanates. This method yields a series of benzimidazole ureas that exhibit notable biological activities.
Antioxidant Activity
Research has shown that compounds derived from benzimidazole ureas, including this compound, exhibit significant antioxidant properties. These activities can be measured using various assays:
Method | Compound | Activity (mM Trolox Equivalents) |
---|---|---|
Total Antioxidant Capacity (TAC) | 3g | 10.06 ± 1.51 |
Ferric Reducing Antioxidant Power (FRAP) | 3g | 16.12 ± 0.29 |
DPPH Scavenging Activity (DPPH-SA) | 3g | 3.86 ± 0.04 |
Among the derivatives tested, compound 3g demonstrated the highest antioxidant activity across all methods assessed, indicating its potential as a therapeutic agent in oxidative stress-related conditions .
Antidiabetic Activity
In vitro studies have evaluated the antidiabetic potential of benzimidazole ureas against enzymes such as α-amylase and α-glucosidase. The results indicate that several compounds, including 3c and 3g, exhibited good to moderate inhibitory effects:
Compound | IC50 (μM) | Enzyme Target |
---|---|---|
3c | Moderate | α-amylase |
3g | Good | α-glucosidase |
These findings suggest that these compounds may serve as effective agents in managing diabetes by inhibiting carbohydrate-digesting enzymes .
Anticancer Activity
The biological activity of benzimidazole derivatives has also been explored in cancer research. Complexes formed with benzimidazole have shown promising results in sensitizing cancer cells to treatment:
- Mechanism of Action : The formation of reactive oxygen species (ROS) leads to DNA strand breaks and subsequent apoptosis in cancer cells.
- Cell Lines Tested : Human melanoma A375 cells and various other cancer cell lines demonstrated sensitivity to these compounds.
The complexes exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy .
Case Studies
Recent studies have focused on the structural modifications of benzimidazole derivatives to enhance their biological activity. For instance, modifications to the urea moiety have been shown to significantly increase both antioxidant and antidiabetic activities.
Example Study
A recent publication detailed the synthesis and evaluation of several benzimidazole urea derivatives:
- Compounds Tested : A series from 3a to 3h were evaluated for their antioxidant and antidiabetic properties.
- Findings : Compounds such as 3b and 3c showed moderate antioxidant activity while maintaining substantial inhibition against α-amylase and α-glucosidase enzymes.
These findings provide a basis for further exploration into the structure-activity relationship (SAR) of these compounds .
Applications De Recherche Scientifique
Biological Activities
Antioxidant Properties
Recent studies have demonstrated that derivatives of benzimidazole-ureas exhibit strong antioxidant activities. For instance, compounds synthesized from 2-(1H-benzimidazol-2-yl)aniline showed varying degrees of antioxidant capacity when tested using methods such as Total Antioxidant Capacity (TAC), Ferric Reducing Ability of Plasma (FRAP), and DPPH radical scavenging assays. Notably, compound 3g exhibited exceptional antioxidant activity across multiple assays, indicating its potential as a therapeutic agent against oxidative stress-related diseases .
Antidiabetic Activity
The antidiabetic potential of 1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea has also been explored. In vitro assays against α-amylase and α-glucosidase enzymes revealed that several derivatives displayed moderate to strong inhibitory effects. This suggests that such compounds could be developed into effective treatments for managing diabetes by regulating carbohydrate metabolism .
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have been extensively studied. For example, a series of synthesized compounds demonstrated significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that certain derivatives possess potent antibacterial properties, making them candidates for further development as antimicrobial agents .
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant activities of several benzimidazole derivatives using different methodologies. Compound 3g was highlighted for its superior performance in all tested antioxidant assays, with specific metrics indicating its effectiveness:
- TAC : 10.06 ± 1.51 mM Trolox equivalents
- FRAP : 16.12 ± 0.29 mM Trolox equivalents
- DPPH : 3.86 ± 0.04 mM Trolox equivalents
These results underscore the compound's potential application in developing antioxidant therapies .
Case Study 2: Antidiabetic Potential
Another investigation focused on the antidiabetic properties of synthesized benzimidazole ureas. The most promising results were observed with compounds exhibiting IC50 values in the range of 20–50 µg/mL against α-amylase and α-glucosidase enzymes. This suggests that these compounds could be strategically utilized in designing new antidiabetic drugs .
Data Summary Table
Compound | Activity Type | Method Used | Results |
---|---|---|---|
3g | Antioxidant | TAC | 10.06 ± 1.51 mM Trolox equivalents |
3g | Antioxidant | FRAP | 16.12 ± 0.29 mM Trolox equivalents |
Various | Antidiabetic | α-amylase Inhibition | IC50: 20–50 µg/mL |
Various | Antimicrobial | MIC | Significant activity against E. coli |
Propriétés
IUPAC Name |
1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N6O/c34-27(28-19-13-9-17(10-14-19)25-30-21-5-1-2-6-22(21)31-25)29-20-15-11-18(12-16-20)26-32-23-7-3-4-8-24(23)33-26/h1-16H,(H,30,31)(H,32,33)(H2,28,29,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLOPROPJDPFEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.